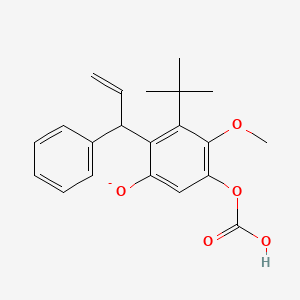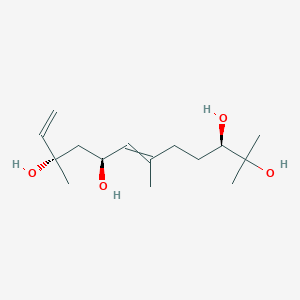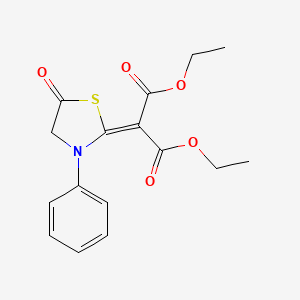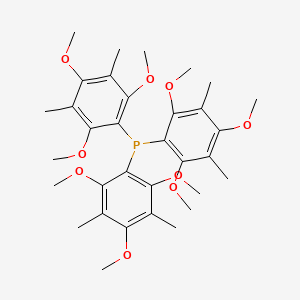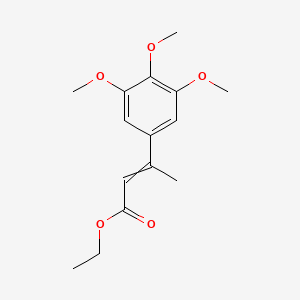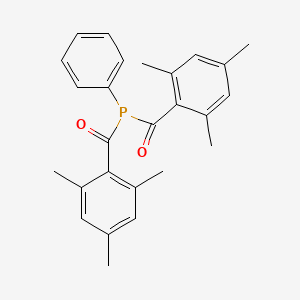
Phosphine, phenylbis(2,4,6-trimethylbenzoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of phosphine, phenylbis(2,4,6-trimethylbenzoyl)- typically involves the following steps:
Condensation Reaction: 2,4,6-trimethylbenzaldehyde is reacted with phenylphosphine oxide in the presence of a catalyst to form an intermediate compound.
Oxidation Reaction: The intermediate compound is then subjected to an oxidation reaction to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, environmentally friendly, and suitable for continuous operation .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine, phenylbis(2,4,6-trimethylbenzoyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products.
Reduction: It can be reduced under specific conditions.
Substitution: It can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric oxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various halogenated compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different phosphine oxides, while substitution reactions can produce various substituted phosphine derivatives .
Applications De Recherche Scientifique
Phosphine, phenylbis(2,4,6-trimethylbenzoyl)- has a wide range of scientific research applications, including:
Biology: Employed in the preparation of polymer-based materials for biological applications.
Medicine: Utilized in the curing of dental resins and other medical-grade polymers.
Mécanisme D'action
The mechanism of action of phosphine, phenylbis(2,4,6-trimethylbenzoyl)- involves the absorption of ultraviolet light, which leads to the generation of free radicals. These free radicals initiate the polymerization process by reacting with monomers to form polymer chains. The compound’s efficiency as a photoinitiator is due to its ability to generate a high concentration of free radicals upon exposure to light .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Another photoinitiator with similar applications but different molecular structure.
(2,4,6-Trimethylbenzoyl)diphenylphosphine oxide: Used in similar polymerization processes but may have different reactivity and efficiency.
Uniqueness
Phosphine, phenylbis(2,4,6-trimethylbenzoyl)- is unique due to its high efficiency in generating free radicals and its ability to enhance the polymerization rate and conversion compared to other photoinitiators. Its specific molecular structure allows for optimal performance in various applications, making it a preferred choice in many industrial and research settings .
Propriétés
IUPAC Name |
[phenyl-(2,4,6-trimethylbenzoyl)phosphanyl]-(2,4,6-trimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27O2P/c1-16-12-18(3)23(19(4)13-16)25(27)29(22-10-8-7-9-11-22)26(28)24-20(5)14-17(2)15-21(24)6/h7-15H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBMOBFQBJZBMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)P(C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27O2P |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469660 |
Source


|
| Record name | Phosphine, phenylbis(2,4,6-trimethylbenzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620596-61-4 |
Source


|
| Record name | Phosphine, phenylbis(2,4,6-trimethylbenzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
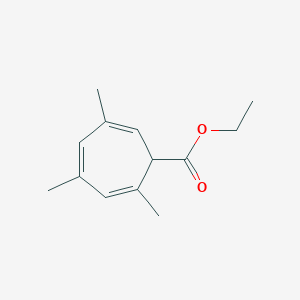
![(4R)-4-{[(S)-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12601456.png)
![2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-benzimidazole](/img/structure/B12601463.png)
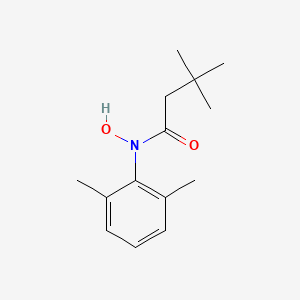
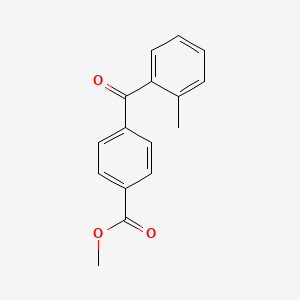
![Benzene, 1-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-4-(trifluoromethyl)-](/img/structure/B12601484.png)
![[(Anthracen-9-yl)methyl]methylcarbamodithioic acid](/img/structure/B12601486.png)
![(6S)-6-[2-(4-Nitrophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one](/img/structure/B12601492.png)
